molecular formula C10H12N4O2 B13346457 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13346457
M. Wt: 220.23 g/mol
InChI Key: OXKKODPMFQGDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2098073-29-9) features a tetrahydropyrimidine-2,4-dione core substituted at the 6-position with a 1,3-dimethylpyrazole moiety and at the 3-position with a methyl group .

For instance, describes related compounds synthesized through Suzuki coupling or nucleophilic substitution, yielding products verified via LC-MS and $ ^1H $ NMR .

Potential Applications: Though specific biological data for this compound is absent in the evidence, structurally similar derivatives are explored as enzyme inhibitors (e.g., HSD17B13 inhibitors in ) or antimicrobial agents () . The pyrazole substituent may enhance binding to hydrophobic pockets in target proteins.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N4O2/c1-6-4-8(14(3)12-6)7-5-9(15)13(2)10(16)11-7/h4-5H,1-3H3,(H,11,16)

InChI Key

OXKKODPMFQGDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)N(C(=O)N2)C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Core

The foundational step involves synthesizing the pyrimidine ring, typically through cyclocondensation reactions of suitable precursors such as urea derivatives or β-keto esters with aldehydes or formyl compounds. For example, the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde derivatives with various nucleophiles yields the core structure.

Representative Reaction:

Compound 2 (formyl-pyrimidine derivative) + Cyanoacetamide → Pyrimidine derivative (Compound 3)

This reaction proceeds under reflux in acetic acid, with yields around 64%, and involves IR and NMR characterization confirming the formation of the pyrimidine ring with characteristic carbonyl and amino groups.

Incorporation of the Pyrazole Moiety

The pyrazole ring, specifically 1,3-dimethyl-1H-pyrazol-5-yl, is introduced via cyclization of hydrazine derivatives with suitable precursors. For example, condensation of hydrazines with α,β-unsaturated carbonyl compounds or via diazotization followed by azo coupling.

Key Reaction:

Compound 2 + Hydrazine derivatives → Pyrazolopyrimidine derivatives (Compounds 9 and 10)

These reactions often involve refluxing in ethanol or DMF, with yields ranging from 75% to 95%, and are confirmed via IR, NMR, and mass spectrometry data.

Diazotization and Azo Coupling Method

This approach involves diazotization of aromatic amines followed by coupling with active methylene compounds or heterocycles to form azo-linked derivatives, which can be cyclized subsequently to form the target compound.

Procedure:

  • Diazotization of an amino precursor using sodium nitrite and hydrochloric acid at low temperatures.
  • Coupling with ethyl acetoacetate, malononitrile, or cyanoacetamide in buffered solutions to form hydrazonopyrimidines.
  • Cyclization of these intermediates under acidic or basic conditions yields the tetrahydropyrimidine core with the pyrazole substituent.

Data Table 1: Key Reactions and Yields

Step Reactants Conditions Product Yield (%) Characterization
1 Compound 2 + Cyanoacetamide Reflux in acetic acid Pyrimidine derivative 3 64 IR, NMR, MS
2 Compound 2 + Hydrazine derivatives Reflux in ethanol Hydrazone derivatives 5a-d 75-95 IR, NMR, MS
3 Compound 2 + Hydrazides Reflux in ethanol Pyrazolopyrimidines 9, 10 70-85 IR, NMR, MS

Cyclization of Hydrazonopyrimidines

Hydrazonopyrimidines synthesized via diazotization and coupling undergo intramolecular cyclization to form the fused heterocyclic system.

Reaction Example:

Hydrazonopyrimidine derivatives + cyclization conditions → 6-(1,3-dimethyl-1H-pyrazol-5-yl)-pyrimidine derivatives (Compounds 18a, 20, 22)

This process typically involves heating in acetic acid or reflux in ethanol, with yields between 60-80%. The cyclization mechanism involves nucleophilic attack of the hydrazone nitrogen onto the activated carbonyl carbon, leading to ring closure.

Specific Synthetic Routes and Variations

Direct Condensation Approach

Some studies report direct condensation of 2,4-dioxo-pyrimidine derivatives with methylhydrazines or pyrazolyl hydrazides, followed by oxidation or reduction steps to yield the target compound.

Use of Heterocyclic Precursors

Pre-synthesized pyrazole derivatives are coupled with pyrimidine intermediates via nucleophilic substitution or Mannich-type reactions, enabling the formation of the desired compound with high regioselectivity.

Summary of Key Data Supporting Synthesis

Method Starting Materials Reaction Conditions Yield Range (%) Notes
Cyclocondensation Urea derivatives + aldehydes Reflux, acid catalysis 60-85 Widely used for pyrimidine core
Diazotization & Coupling Aromatic amines + active methylene compounds 0-5°C, buffered 75-95 Enables azo linkage formation
Hydrazone Cyclization Hydrazonopyrimidines Reflux in ethanol 60-80 Fused heterocycle formation

Research Findings and Applications

The synthesis pathways are validated through spectral characterization, including IR (carbonyl, NH, C=N stretches), NMR (aromatic and heterocyclic protons), and mass spectrometry. These compounds exhibit promising biological activities, especially anti-inflammatory and analgesic effects, which are often evaluated in vivo using carrageenan-induced paw edema models.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Tetrahydropyrimidine-2,4-dione Core

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents Molecular Weight Reported Activity / Use Reference
Target Compound : 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-tetrahydropyrimidine-2,4-dione 6-position: 1,3-dimethylpyrazole; 3-position: methyl 263.28 g/mol* Not explicitly stated (structural analog of HSD17B13 inhibitors)
Compound 31 () 1-({2-[3-hydroxy-5-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-3-methyl 384 g/mol HSD17B13 inhibitor candidate
Compound 32 () 1-{[2-(5-hydroxypyridin-3-yl)-1,3-thiazol-5-yl]methyl}-3-methyl 317 g/mol HSD17B13 inhibitor candidate
Zidovudine () 3'-azido-3'-deoxythymidine substituent 267.24 g/mol Antiretroviral (NRTI)
6-Amino-1,3-dimethyl-tetrahydropyrimidine-2,4-dione () 6-position: amino; 3-position: methyl 155.16 g/mol Intermediate in nucleoside analog synthesis
BK80339 () 6-position: piperazinyl-methoxy-methylpyrazole; 3-position: methyl 348.36 g/mol Not stated (structural complexity suggests kinase inhibition)

*Calculated from molecular formula.

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 1,3-dimethylpyrazole group (electron-rich aromatic system) contrasts with thiazole (Compound 31/32) or piperazine (BK80339) substituents. Zidovudine () lacks a fused heterocycle but shares the dione core, critical for mimicking thymidine in viral DNA chain termination .

Antimicrobial vs. Antiviral Applications: Thieno[2,3-d]pyrimidine derivatives () with oxadiazole substituents show antimicrobial activity, suggesting that the target compound’s pyrazole group could similarly interact with bacterial enzymes . In contrast, nucleoside analogs like stavudine () prioritize modifications to the sugar moiety for antiviral specificity .

Biological Activity

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 2098073-29-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N4_{4}O2_{2}, with a molecular weight of 220.23 g/mol. The structure features a tetrahydropyrimidine core substituted with a pyrazole ring, which is known to influence its biological activity.

PropertyValue
CAS Number2098073-29-9
Molecular FormulaC10_{10}H12_{12}N4_{4}O2_{2}
Molecular Weight220.23 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines. A study indicated that certain pyrazole derivatives demonstrated significant inhibition of cell proliferation in prostate cancer cells (PC-3 and DU-145), with some compounds outperforming standard treatments like 5-Fluoro Uracil (5-FU) .

Case Study:
In vitro testing revealed that a compound structurally related to the target compound exhibited an IC50 value of 39.1 µM against DU-145 cells and 65 µM against PC-3 cells . This suggests that modifications to the pyrazole moiety can enhance biological activity.

Antiviral Activity

Research indicates that compounds within this chemical class also exhibit antiviral properties. Structural modifications on the phenyl moiety can tune biological properties towards either antiviral or antitumoral activity. For example, certain derivatives have been synthesized and tested for their efficacy against viral infections .

The mechanisms underlying the biological activities of these compounds often involve the inhibition of key cellular processes:

  • Antitumor Mechanism: Inhibitory effects on tubulin polymerization have been identified as a mode of action for certain derivatives. This disruption affects cell division and tumor growth .
  • Antiviral Mechanism: Some compounds interfere with viral replication pathways or inhibit viral entry into host cells.

Structure-Activity Relationship (SAR)

The biological activity of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be significantly influenced by its structural components. The presence of electron-donating or withdrawing groups on the pyrazole ring alters its interaction with biological targets:

  • Electron-donating groups tend to enhance activity.
  • Electron-withdrawing groups may reduce efficacy depending on their position on the aromatic system .

Q & A

Basic: What are the common synthetic routes for 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

The compound is typically synthesized via cyclocondensation and alkylation reactions. For example:

  • Cyclocondensation : Reacting N-substituted carboxamides with thiourea or urea derivatives in the presence of acidic or basic catalysts (e.g., phosphorous oxychloride or K₂CO₃/EtOH) to form the tetrahydropyrimidine core .
  • Alkylation : Introducing substituents like the 1,3-dimethylpyrazole moiety via nucleophilic substitution or coupling reactions. Benzyl chlorides or chloroacetamides are common alkylating agents, often in DMF with K₂CO₃ as a base .
  • Workup : Hydrolysis of intermediates (e.g., chlorine atom removal) and purification via recrystallization or column chromatography .

Basic: How is the compound characterized structurally and chemically?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns and ring closure. IR spectroscopy confirms carbonyl (C=O) and NH groups .
  • Chromatography : HPLC or TLC to monitor reaction progress and purity (>95% by area normalization) .
  • Thermal Analysis : High melting points (200–250°C) observed via differential scanning calorimetry (DSC), indicative of crystalline stability .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₁H₁₄N₄O₂) .

Advanced: How can reaction yields be optimized during alkylation steps?

Yield optimization strategies:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Solvent Effects : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, reducing side reactions .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .
  • Substrate Pre-activation : Pre-treatment of pyrazole derivatives with NaH enhances nucleophilicity for alkylation .

Advanced: What structural modifications enhance the compound’s bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Pyrazole Substituents : Bulkier groups (e.g., 3-aryl-1,2,4-oxadiazoles) improve antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Tetrahydropyrimidine Core : Methyl groups at position 3 enhance metabolic stability, while electron-withdrawing substituents (e.g., Cl) at position 6 modulate electronic effects for target binding .
  • Heterocyclic Hybrids : Fusion with thieno[2,3-d]pyrimidine rings increases π-stacking interactions, as seen in analogs with IC₅₀ values <10 μM in enzyme inhibition assays .

Advanced: How should researchers address contradictions in biological activity data across analogs?

Contradictions often arise from:

  • Solubility Differences : Poor aqueous solubility of hydrophobic analogs may lead to false negatives. Use DMSO/water co-solvents with <1% DMSO to mitigate .
  • Assay Variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Substituent Position Effects : Compare regioisomers (e.g., 5- vs. 6-substituted pyrazoles) to isolate positional impacts on activity .

Basic: What are the compound’s stability profiles under varying storage conditions?

  • Thermal Stability : Stable at room temperature (25°C) for >6 months but degrades above 150°C .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrimidine ring.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the dione moiety .

Advanced: How can computational methods guide the design of derivatives?

  • Molecular Docking : Predict binding modes with targets like dihydrofolate reductase (DHFR) using AutoDock Vina. Prioritize derivatives with docking scores <−8.0 kcal/mol .
  • QSAR Modeling : Correlate logP values with antimicrobial IC₅₀ to optimize lipophilicity (ideal logP: 2–4) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .

Advanced: What strategies mitigate low yields in multi-step syntheses?

  • Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., α-bromoacetyl derivatives) via freeze-drying .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., cyclocondensation) .
  • Byproduct Recycling : Reprocess mother liquors to recover unreacted starting materials .

Basic: Which analytical techniques are critical for purity assessment?

  • HPLC-DAD : Detect impurities at 254 nm using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247.11) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for key intermediates .

Advanced: How do substituent electronic effects influence reactivity in alkylation?

  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups on benzyl chlorides increase alkylation rates by stabilizing transition states via resonance .
  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents reduce reactivity but improve regioselectivity in crowded systems .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at ortho positions hinder alkylation, favoring para-substituted products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.